

# Application Notes and Protocols for Ceritinib in Organoid Culture Systems

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## Compound of Interest

Compound Name: Ceritinib

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## Introduction

**Ceritinib** (Zykadia®) is a second-generation, highly selective, and potent inhibitor of Anaplastic Lymphoma Kinase (ALK)[1][2]. It is clinically approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC)[3][4][5]. Organoid culture systems, which are three-dimensional (3D) in vitro models that recapitulate the complex architecture and cellular heterogeneity of original tumors, are increasingly being utilized for preclinical drug screening and personalized medicine[6]. This document provides detailed application notes and protocols for the use of **ceritinib** in organoid culture systems, targeting researchers, scientists, and professionals in drug development.

## Mechanism of Action

**Ceritinib** is an ATP-competitive ALK tyrosine kinase inhibitor[7]. In cancers driven by ALK rearrangements, such as a subset of NSCLC, the resulting fusion protein is constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation and survival[4][5][8]. **Ceritinib** binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins[4][5]. This blockade leads to the downregulation of key pathways including:

- **PI3K/Akt/mTOR Pathway:** Inhibition of this pathway leads to decreased cell growth, proliferation, and survival.

- STAT3 Pathway: Blocking STAT3 signaling can induce apoptosis.
- ERK1/2 (MAPK) Pathway: Inhibition of this pathway can arrest the cell cycle[1][4].

**Ceritinib** has also demonstrated efficacy against various crizotinib-resistant ALK mutations[9].

## Data Presentation

**Table 1: In Vitro Efficacy of Ceritinib in 2D and 3D Cancer Models**

Cell Line	Cancer Type	Culture Model	IC50 / GI50	Reference
H3122	ALK+ NSCLC	2D	~10 nM (Ceritinib) vs ~100 nM (Crizotinib)	[1]
H2228	ALK+ NSCLC	2D	~20 nM (Ceritinib) vs ~200 nM (Crizotinib)	[1]
HCT-116	Colorectal Cancer	2D	Not specified	[10]
HCT-116	Colorectal Cancer	3D Spheroid	Not specified	[10]
Ba/F3-NPM-ALK	Anaplastic Large Cell Lymphoma	2D	26.0 nM	[7]
Karpas290	Anaplastic Large Cell Lymphoma	2D	22.8 nM	[7]

**Table 2: In Vivo Efficacy of Ceritinib in Xenograft Models**

Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition	Reference
Ba/F3 (EML4-ALK-WT)	NSCLC	Ceritinib (25 mg/kg)	84.9%	<a href="#">[11]</a> <a href="#">[12]</a>
Ba/F3 (EML4-ALK-WT)	NSCLC	PD-L1 inhibitor (10 mg/kg)	20.0%	<a href="#">[11]</a> <a href="#">[12]</a>
Ba/F3 (EML4-ALK-WT)	NSCLC	Ceritinib + PD-L1 inhibitor	91.9%	<a href="#">[11]</a> <a href="#">[12]</a>
SU-DHL-1	Anaplastic Large Cell Lymphoma	Ceritinib (50 mg/kg)	Significant tumor growth inhibition	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Establishment of Patient-Derived Organoids (PDOs) for Ceritinib Screening

This protocol is a generalized procedure and may require optimization based on the specific tumor type.

Materials:

- Fresh tumor tissue biopsy
- DMEM/F-12 medium
- Collagenase Type IV
- Dispase
- Trypsin-EDTA
- Fetal Bovine Serum (FBS)
- Matrigel® or other basement membrane extract

- Organoid culture medium (specific to tissue of origin)
- ROCK inhibitor (e.g., Y-27632)
- Antibiotics (Penicillin-Streptomycin)

#### Procedure:

- Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with DMEM/F-12 medium on ice and process within 2-4 hours.
- Mechanical and Enzymatic Dissociation:
  - Wash the tissue multiple times with cold PBS containing antibiotics.
  - Mince the tissue into small fragments (~1-2 mm<sup>3</sup>) using sterile scalpels.
  - Incubate the fragments in a digestion solution containing Collagenase Type IV and Dispase at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated into small cell clusters.
  - Neutralize the enzymatic activity with DMEM/F-12 containing 10% FBS.
  - Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
- Cell Plating and Organoid Formation:
  - Centrifuge the cell suspension and resuspend the pellet in a small volume of organoid culture medium.
  - Mix the cell suspension with Matrigel® at a 1:1 ratio on ice.
  - Plate 50 µL domes of the Matrigel®-cell mixture into pre-warmed 24-well plates.
  - Allow the Matrigel® to solidify at 37°C for 15-30 minutes.
  - Carefully add 500 µL of organoid culture medium supplemented with ROCK inhibitor to each well.

- Organoid Culture and Maintenance:
  - Culture the organoids at 37°C in a 5% CO<sub>2</sub> incubator.
  - Change the medium every 2-3 days.
  - Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in fresh Matrigel®.

## Protocol 2: Ceritinib Treatment and Viability/Apoptosis Assays in Organoids

### Materials:

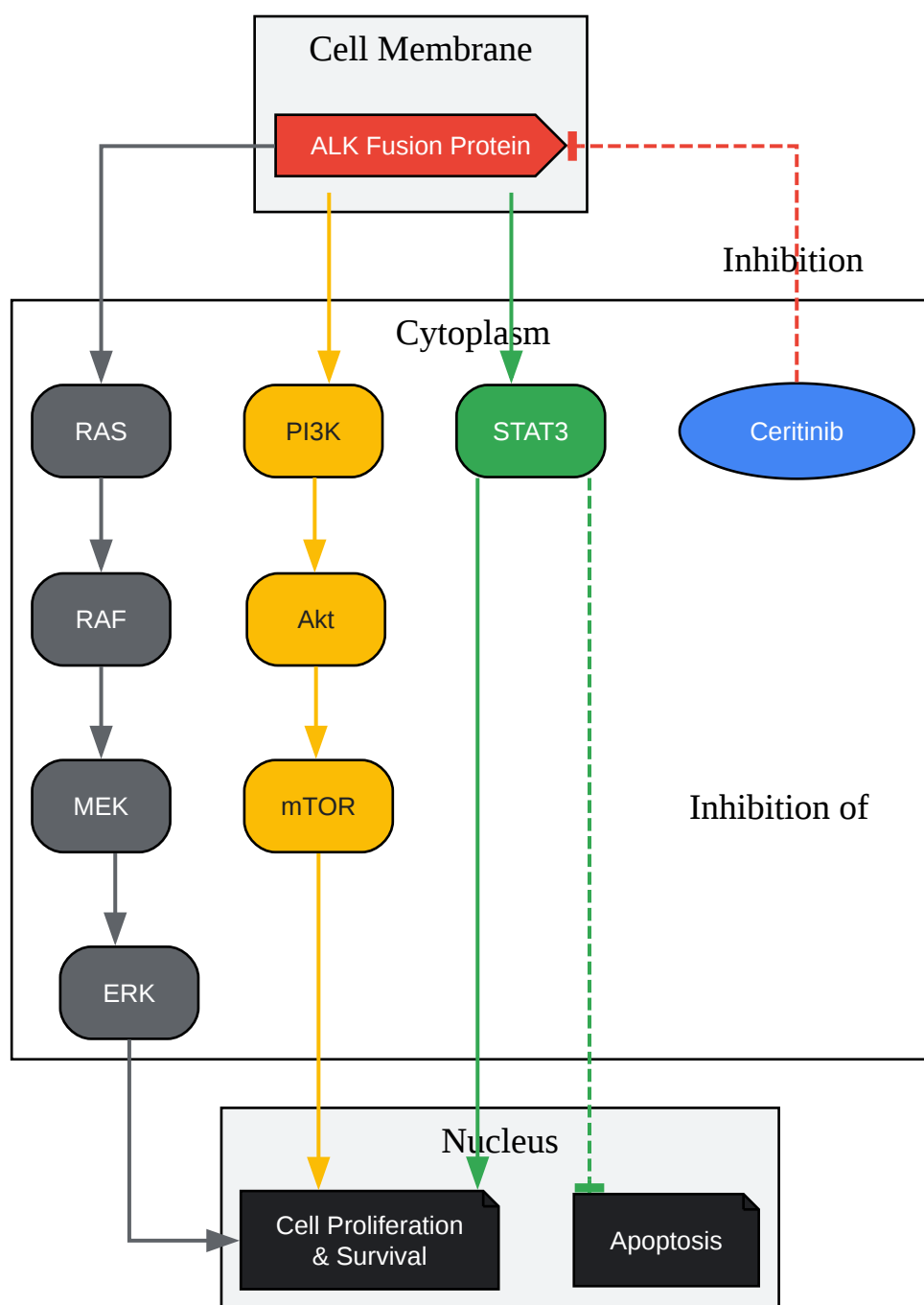
- Established organoid cultures
- **Ceritinib** stock solution (dissolved in DMSO)
- Organoid culture medium
- CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar
- Caspase-Glo® 3/7 Assay (Promega) or similar
- Multi-well plates (96-well or 384-well)

### Procedure:

- Organoid Plating for Drug Screening:
  - Harvest established organoids and dissociate them into small fragments or single cells.
  - Count the cells and plate a standardized number of cells/organoid fragments in Matrigel® domes in a 96-well or 384-well plate.
  - Allow organoids to form for 3-5 days before treatment.
- **Ceritinib** Treatment:

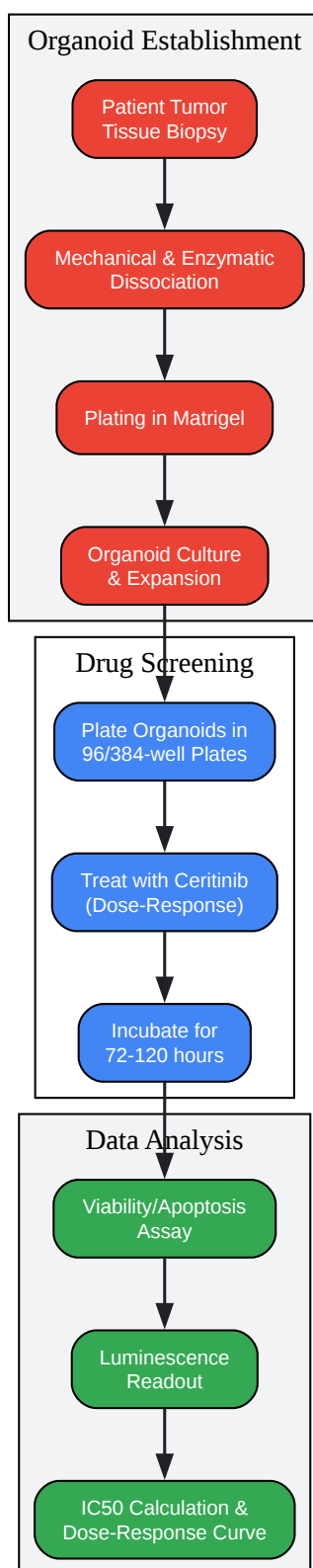
- Prepare a serial dilution of **ceritinib** in organoid culture medium. A typical starting concentration range could be 0.01  $\mu\text{M}$  to 10  $\mu\text{M}$ . Include a DMSO vehicle control.
- Carefully remove the existing medium from the organoid wells and replace it with the medium containing the different concentrations of **ceritinib**.
- Incubate the plates for 72-120 hours at 37°C and 5%  $\text{CO}_2$ .
- Cell Viability Assay (e.g., CellTiter-Glo® 3D):
  - Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
  - Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
  - Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
  - Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
  - Measure luminescence using a plate reader.
  - Calculate the half-maximal inhibitory concentration ( $\text{IC}_{50}$ ) from the dose-response curve.
- Apoptosis Assay (e.g., Caspase-Glo® 3/7):
  - Follow a similar procedure to the viability assay, using the Caspase-Glo® 3/7 reagent.
  - Measure luminescence to quantify caspase-3/7 activity, which is a hallmark of apoptosis.

## Mandatory Visualizations



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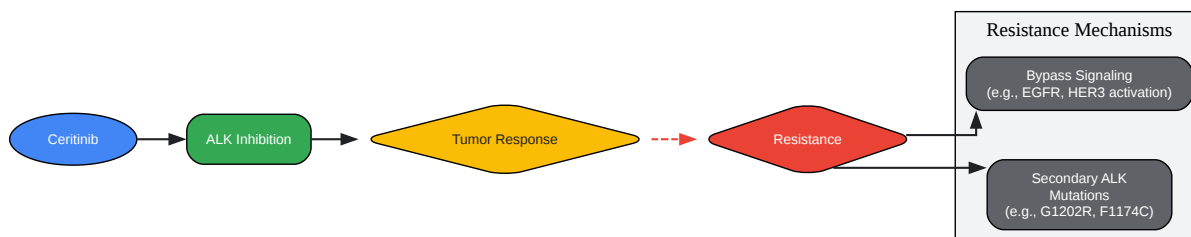
Caption: **Ceritinib** inhibits the ALK fusion protein, blocking downstream signaling pathways.



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Caption: Workflow for patient-derived organoid generation and **ceritinib** drug screening.





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Caption: Logical relationship of **ceritinib** action and potential resistance mechanisms.

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